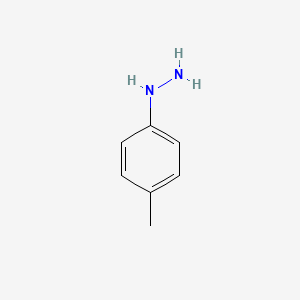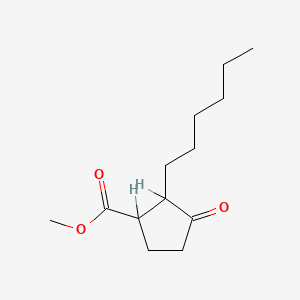
4-Methylphenylhydrazine
説明
4-Methylphenylhydrazine is a chemical compound with the molecular formula C7H10N2 . It is also known by other names such as p-Tolylhydrazine and p-Methylphenylhydrazine . It has a molecular weight of 122.17 g/mol .
Synthesis Analysis
A series of substituted (E)-1-benzylidene-2-(4-methylphenyl) hydrazines has been synthesized by condensation of 4-methylphenylhydrazine with substituted benzaldehydes using Fly-ash–H2SO4 catalyst under solvent-free condition . This method is experimentally simple, high yielding process with shorter reaction time .Molecular Structure Analysis
The IUPAC name for 4-Methylphenylhydrazine is (4-methylphenyl)hydrazine . The InChI code is InChI=1S/C7H10N2/c1-6-2-4-7(9-8)5-3-6/h2-5,9H,8H2,1H3 . The Canonical SMILES is CC1=CC=C(C=C1)NN .Chemical Reactions Analysis
The action of 4-methylphenylhydrazine on a carbonyl group can occur via the Wolff-Kishner reduction mechanism which involves the elimination of the carbonyl group from the carbonyl compound, forming its alkane equivalent .Physical And Chemical Properties Analysis
4-Methylphenylhydrazine has a molecular weight of 122.17 g/mol . The computed XLogP3 value is 1.4 . Other physical and chemical properties are not explicitly mentioned in the search results.科学的研究の応用
Mutagenicity Studies
4-Methylphenylhydrazine has been the subject of mutagenicity studies due to its structural similarity to other hydrazine derivatives known to possess mutagenic properties. It has been synthesized and tested using the Ames test to determine its potential to induce mutations .
Safety And Hazards
特性
IUPAC Name |
(4-methylphenyl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-6-2-4-7(9-8)5-3-6/h2-5,9H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAMBIJWZVIZZOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
35467-65-3 (hydrochloride), 637-60-5 (mono-hydrochloride) | |
| Record name | 4-Methylphenylhydrazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000539446 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80202166 | |
| Record name | 4-Methylphenylhydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80202166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylphenylhydrazine | |
CAS RN |
539-44-6 | |
| Record name | (4-Methylphenyl)hydrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=539-44-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methylphenylhydrazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000539446 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methylphenylhydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80202166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-tolylhydrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.926 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-METHYLPHENYLHYDRAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NS424488W5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is known about the tumorigenic potential of 4-Methylphenylhydrazine?
A1: Research suggests that 4-Methylphenylhydrazine hydrochloride (4-MPH) exhibits tumorigenic effects. In a study where Swiss mice received weekly subcutaneous injections of 4-MPH over 26 weeks, a significant incidence (24%) of fibrosarcomas was observed in male mice. [] While some soft-tissue tumors were noted in female mice treated with 4-MPH and some male mice treated with a related compound, their connection to the treatment remains unclear. [] It's noteworthy that 4-MPH can form from 4-hydroxymethylphenyl-hydrazine under specific conditions, which itself is a breakdown product of agaritine found in Agaricus bisporus mushrooms. []
Q2: How is 4-Methylphenylhydrazine detected and quantified in Agaricus mushrooms?
A2: A sensitive method for analyzing 4-Methylphenylhydrazine (MPH) and related hydrazines in Agaricus mushrooms involves High-Performance Liquid Chromatography (HPLC) with fluorescence derivatization. [] This method utilizes 3,4-dihydro-6,7 dimethoxy-4-methyl-3-oxoquinoxaline-2-carbonyl chloride (DMEQ-COCl) to convert MPH and other hydrazines like agaritine, 4-hydrazinylbenzylalcohol, 4-hydrazinylbenzoic acid, and phenylhydrazine into their corresponding fluorescent derivatives for detection. [] This method boasts a detection limit of 138 fmol for MPH in a 20 μl injection volume and has been successfully used to quantify agaritine levels in various Agaricus food products. []
Q3: Can you describe a synthesis method for 2,5-Dimethylindole using 4-Methylphenylhydrazine hydrochloride?
A3: 2,5-Dimethylindole can be synthesized using the Fischer method, starting with 4-Methylphenylhydrazine hydrochloride. [] This involves a two-step process:
Q4: How is 4-Methylphenylhydrazine hydrochloride utilized in the synthesis of 3-Pyrazolidinones?
A4: While phenylhydrazine is typically employed in the synthesis of 4-acetyl-2-phenyl-5-aryl-3-pyrazolidinones, substituting it with 4-Methylphenylhydrazine hydrochloride in a reaction with aromatic aldehydes and but-1-ene-1,3-dione (acylketene) surprisingly yields 3-oxobutanohydrazide derivatives instead. [] This highlights the influence of subtle structural variations on the reaction outcome and the importance of understanding the reactivity of different hydrazine derivatives.
Q5: What are the implications of finding 4-Methylphenylhydrazine as a potential breakdown product of a common food ingredient?
A5: The finding that 4-MPH can form from 4-hydroxymethylphenyl-hydrazine, a breakdown product of agaritine found in Agaricus bisporus mushrooms, raises concerns about potential health risks. [] Given the demonstrated tumorigenic effect of 4-MPH in mice [], further research is crucial to understand the formation of 4-MPH from agaritine under normal consumption conditions and to assess potential long-term health effects in humans.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-[4-(5-fluoro-1-benzotriazolyl)-1-piperidinyl]acetamide](/img/structure/B1211827.png)


![Methyl 3-(3,4-dimethylpent-2-enoyloxy)-10,15,16-trihydroxy-9,13-dimethyl-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B1211833.png)

![(3R,3aS,9aS,9bS)-3a,6-dimethylspiro[1,2,8,9,9a,9b-hexahydrocyclopenta[a]naphthalene-3,5'-oxolane]-2',7-dione](/img/structure/B1211836.png)
![2-amino-4,6-dimethyl-7-(oxiran-2-ylmethoxy)-3-oxo-1-N,9-N-bis[7,11,14-trimethyl-2,5,9,12,15-pentaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]phenoxazine-1,9-dicarboxamide](/img/structure/B1211838.png)
![2-[2-(4,5-dihydro-1H-imidazol-2-yl)-1-phenylethyl]pyridine dihydrochloride](/img/structure/B1211839.png)





